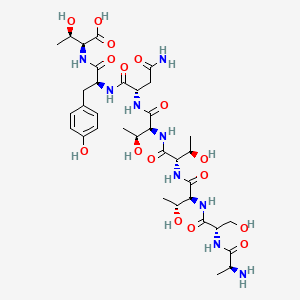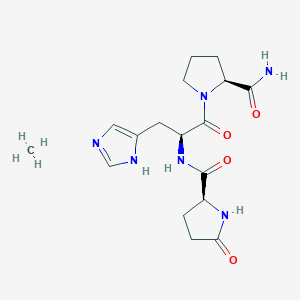
TRF Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRF Acetate, also known as Trifluoroacetic Acid Acetate, is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, characterized by the replacement of all three hydrogen atoms in the acetyl group with fluorine atoms. This compound is a colorless liquid with a pungent, vinegar-like odor. Trifluoroacetic Acid Acetate is widely used in organic chemistry due to its strong acidity and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoroacetic Acid Acetate is typically synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
Industrial Production Methods: In industrial settings, Trifluoroacetic Acid Acetate is produced using large-scale electrofluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the highly corrosive nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoroacetic Acid Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetate salts.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Trifluoroacetate salts.
Reduction: Trifluoroethanol.
Substitution: Various substituted trifluoroacetate derivatives.
Aplicaciones Científicas De Investigación
Trifluoroacetic Acid Acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong acid catalyst in various organic reactions, including esterifications and polymerizations.
Biology: It is used in peptide synthesis and protein purification due to its ability to cleave peptide bonds.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug discovery.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Trifluoroacetic Acid Acetate involves its strong acidity and ability to donate protons. It can protonate various functional groups, facilitating chemical reactions. In biological systems, it can cleave peptide bonds by protonating the amide nitrogen, leading to the breakdown of proteins.
Comparación Con Compuestos Similares
Acetic Acid: Similar in structure but lacks the fluorine atoms, making it less acidic.
Trichloroacetic Acid: Similar in structure but has chlorine atoms instead of fluorine, making it less acidic and less reactive.
Perfluoroacetic Acid: Similar in structure but has a perfluorinated carbon chain, making it more hydrophobic and less reactive.
Uniqueness: Trifluoroacetic Acid Acetate is unique due to its high acidity, strong electron-withdrawing trifluoromethyl group, and ability to participate in a wide range of chemical reactions. Its strong acidity and reactivity make it a valuable reagent in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H26N6O4 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methane |
InChI |
InChI=1S/C16H22N6O4.CH4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1H4/t10-,11-,12-;/m0./s1 |
Clave InChI |
PTWZSODKWRVMST-LFELFHSZSA-N |
SMILES isomérico |
C.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
SMILES canónico |
C.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)
![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)

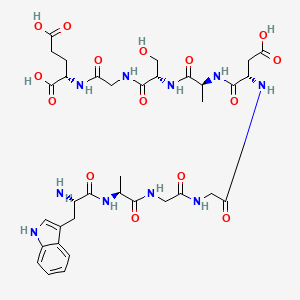
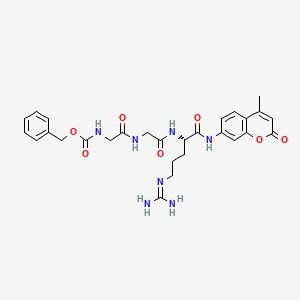

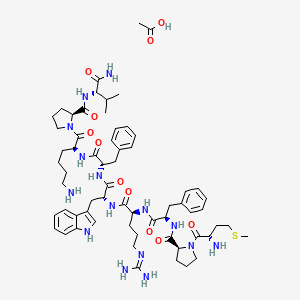
![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)



